![molecular formula C17H19N3O2 B3966674 N-(4-phenylbutan-2-yl)-N'-(pyridin-2-yl)ethanediamide](/img/structure/B3966674.png)
N-(4-phenylbutan-2-yl)-N'-(pyridin-2-yl)ethanediamide
Overview
Description
N-(4-phenylbutan-2-yl)-N’-(pyridin-2-yl)ethanediamide is an organic compound that features both a phenyl group and a pyridine ring. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)-N’-(pyridin-2-yl)ethanediamide typically involves the reaction of 4-phenylbutan-2-amine with pyridine-2-carboxylic acid chloride under suitable conditions. The reaction may be carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimized reaction conditions such as higher temperatures, specific solvents, and catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridine rings.
Reduction: Reduction reactions could target the amide groups, potentially converting them to amines.
Substitution: Electrophilic or nucleophilic substitution reactions may occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-(4-phenylbutan-2-yl)-N’-(pyridin-2-yl)ethanediamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis or as a ligand in coordination chemistry.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the manufacture of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which N-(4-phenylbutan-2-yl)-N’-(pyridin-2-yl)ethanediamide exerts its effects would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylbutan-2-yl)-N’-(pyridin-3-yl)ethanediamide
- N-(4-phenylbutan-2-yl)-N’-(pyridin-4-yl)ethanediamide
Uniqueness
The unique combination of the phenyl and pyridine rings in N-(4-phenylbutan-2-yl)-N’-(pyridin-2-yl)ethanediamide may confer distinct chemical and biological properties compared to its analogs. This uniqueness could be reflected in its reactivity, binding affinity, or biological activity.
Properties
IUPAC Name |
N'-(4-phenylbutan-2-yl)-N-pyridin-2-yloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13(10-11-14-7-3-2-4-8-14)19-16(21)17(22)20-15-9-5-6-12-18-15/h2-9,12-13H,10-11H2,1H3,(H,19,21)(H,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDFWWQHXVRNRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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